molecular formula C8H10N2O4 B061967 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid CAS No. 183268-98-6

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid

Cat. No. B061967
M. Wt: 198.18 g/mol
InChI Key: ROGUNCBUQPWHNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid (EMNP) is a chemical compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological effects. In

Mechanism Of Action

The mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood. However, it is believed that the molecule exerts its biological effects by interfering with the cellular processes of microorganisms. The nitro group in 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is thought to be responsible for its antibacterial and antifungal properties, as it can induce oxidative stress in microorganisms and damage their DNA.

Biochemical And Physiological Effects

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can inhibit the growth of various bacterial and fungal strains. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has some limitations for lab experiments. It is a highly reactive compound that can be hazardous to handle, and it requires careful handling and storage. Additionally, the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood, which makes it difficult to design experiments to study its biological effects.

Future Directions

There are several future directions for research on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. One potential area of research is the development of new antimicrobial agents based on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could explore modifications to the structure of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid to optimize its biological activity and reduce its toxicity. Another potential area of research is the investigation of the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could use advanced techniques such as proteomics and genomics to study the cellular processes affected by 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Finally, researchers could explore the potential therapeutic applications of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid, such as its use in the treatment of inflammatory diseases.

Synthesis Methods

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitro-2-methylpyrrole with ethyl chloroacetate to form 5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid ethyl ester. The ester is then hydrolyzed to form 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. The synthesis method of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been well documented in the literature, and various modifications have been reported to optimize the yield and purity of the compound.

Scientific Research Applications

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research due to its unique structure and potential biological effects. This molecule has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have antifungal activity against Candida albicans. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the development of new antimicrobial agents.

properties

CAS RN

183268-98-6

Product Name

5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-3-5-6(10(13)14)4-7(8(11)12)9(5)2/h4H,3H2,1-2H3,(H,11,12)

InChI Key

ROGUNCBUQPWHNZ-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-]

Canonical SMILES

CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-]

synonyms

1H-Pyrrole-2-carboxylicacid,5-ethyl-1-methyl-4-nitro-(9CI)

Origin of Product

United States

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